tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate
Overview
Description
Tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Nematicidal Activity : Novel derivatives of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate showed promising nematicidal activity against pinewood nematodes and root-knot nematodes in research by Xu, J. et al. (2021) (Xu et al., 2021).
Molecular Structure Analysis : Moriguchi, T. et al. (2014) synthesized tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, and analyzed its molecular structure using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).
Tropane Alkaloid Synthesis : Brock, E. et al. (2012) used this compound derivatives in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine (Brock et al., 2012).
Chemical Synthesis and Applications
Benztropine Analogues Synthesis : Pedersen, H. et al. (2004) demonstrated the combinatorial synthesis of benztropine analogues using this compound derivatives, contributing to monoamine transporter inhibitor research (Pedersen et al., 2004).
Chemical Transformation Studies : Baylis, A.M. et al. (2007) explored various chemical transformations of 8-azabicyclo[3.2.1]octane derivatives, enhancing understanding of their chemical properties and potential applications (Baylis et al., 2007).
Synthesis of Chiral Cyclic Amino Acid Esters : Another study by Moriguchi, T. et al. (2014) focused on synthesizing chiral cyclic amino acid esters using related compounds, contributing to the field of stereochemistry (Moriguchi et al., 2014).
Biochemistry and Pharmacology
CC2 Antagonist Synthesis : Campbell, C. et al. (2009) described the synthesis of a critical intermediate for CCR2 antagonists using a similar compound, showcasing its relevance in drug development (Campbell et al., 2009).
Cholagogic and Antitumor Activity : Gutkowska, B. et al. (1989) synthesized derivatives of 8-azabicyclo[3.2.1]octan-3-one, related to this compound, exploring their potential cholagogic and antitumor activities (Gutkowska et al., 1989).
TBDMS Ethers in Stereochemical Analysis : Lazny, R. et al. (2012) utilized TBDMS ethers of similar compounds for determining stereochemical configurations, important in understanding molecular interactions (Lazny et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Biochemical Pathways
The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities
Action Environment
It is known that the compound should be stored at 2-8°C and protected from light , but more detailed studies are needed to understand the full impact of environmental factors.
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927592 | |
Record name | tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-68-5 | |
Record name | tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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